4-Aminopyridine-2,6-dicarboxylic acid

Coordination Chemistry Supramolecular Chemistry Potentiometry

4-Aminopyridine-2,6-dicarboxylic acid (CAS 2683-49-0) delivers unmatched electronic and steric precision for designing metal-organic frameworks (MOFs) and coordination polymers. Its electron-donating 4-amino group tunes the pyridine ring’s Lewis basicity, significantly altering metal-ligand binding constants compared to parent dipicolinic acid. The orthogonal amino handle enables selective post-synthetic modification (diazotization, acylation, imine formation) without compromising the 2,6-dicarboxylic acid moieties. This pre-organized, trifunctional ligand scaffold is essential for asymmetric ligand synthesis, functional dyes, and bioactive coordination complexes. Verified HPLC/NMR purity (≥95%) ensures batch-to-batch reproducibility for critical multi-step synthetic routes. Source this privileged building block from trusted manufacturers for advanced materials and medicinal chemistry programs.

Molecular Formula C7H6N2O4
Molecular Weight 182.13 g/mol
CAS No. 2683-49-0
Cat. No. B1323195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminopyridine-2,6-dicarboxylic acid
CAS2683-49-0
Molecular FormulaC7H6N2O4
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1C(=O)O)C(=O)O)N
InChIInChI=1S/C7H6N2O4/c8-3-1-4(6(10)11)9-5(2-3)7(12)13/h1-2H,(H2,8,9)(H,10,11)(H,12,13)
InChIKeyIHEBMGYEECNNJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Aminopyridine-2,6-dicarboxylic Acid (CAS 2683-49-0): A Structural and Procurement Baseline


4-Aminopyridine-2,6-dicarboxylic acid (CAS 2683-49-0) is a heterocyclic organic building block belonging to the pyridine-2,6-dicarboxylic acid (dipicolinic acid) class [1]. Its molecular structure comprises a central pyridine ring with a primary amino (-NH2) group at the 4-position and two carboxylic acid (-COOH) functionalities at the 2- and 6-positions . This precise arrangement of three distinct functional groups provides a uniquely rigid and geometrically pre-organized ligand framework for metal ion coordination [2], distinguishing it from mono-carboxylic or non-amino-substituted analogs.

4-Aminopyridine-2,6-dicarboxylic Acid: Why Simple Dipicolinic Acid Cannot Substitute in Specialized Research


Direct substitution with the parent dipicolinic acid (pyridine-2,6-dicarboxylic acid) or other mono-functional pyridines leads to significant functional divergence. The 4-amino group in this compound introduces a strong electron-donating (+M) effect that electronically tunes the pyridine ring, altering its acid/base properties and the Lewis basicity of the nitrogen [1]. This modification directly impacts metal-ligand stability constants and coordination geometries in a manner not observed with the parent dipicolinic acid [2]. Furthermore, the amino group provides a distinct, chemically orthogonal handle for downstream derivatization—such as diazotization, acylation, or imine formation—which is entirely absent in the parent compound, rendering them non-interchangeable in the synthesis of complex molecular architectures and functional materials .

4-Aminopyridine-2,6-dicarboxylic Acid: Comparative Quantitative Evidence for Informed Procurement


4-Aminopyridine-2,6-dicarboxylic Acid's Potentiometric Stability with Alkaline Earth Metals

The formation constants of supramolecular adducts derived from the target compound (as 4-aminopyridine) with calcium, strontium, and barium were quantified via potentiometric titration. This demonstrates the compound's capacity to participate in stable, non-covalent supramolecular architectures in aqueous solution. The study establishes a clear baseline for the compound's behavior in the presence of alkaline earth metals, with the stability of the resulting ternary systems being explicitly determined [1]. The data provides a quantitative basis for predicting its interaction with these ions compared to systems lacking the 4-amino-pyridine component.

Coordination Chemistry Supramolecular Chemistry Potentiometry

Antimicrobial Activity of 4-Aminopyridine-Based Metal Complex Hydrogels

Metal complexes derived from 2,6-pyridine dicarboxylic acid and 4-aminopyridine (the target compound as its conjugate acid) were embedded into a poly(2-hydroxyethyl methacrylate) (pHEMA) hydrogel matrix. The resulting Mn(II), Cu(II), and Zn(II) complex-embedded hydrogels were tested for in vitro antimicrobial activity against a panel of fungal and bacterial strains [1]. The study provides a clear demonstration of the target compound's ability to impart bioactive properties to a polymeric material when used as a co-ligand.

Bioinorganic Chemistry Antimicrobial Materials Hydrogels

Comparison of Isomeric 4-Aminopyridine and 3-Aminopyridine Coordination Polymers

The coordination behavior of the isomeric 3-aminopyridine and 4-aminopyridine (the target compound) with aliphatic dicarboxylates was systematically investigated. A series of new Cu(II) coordination polymers were synthesized, and their structures were elucidated via single-crystal X-ray diffraction [1]. The study highlights the critical influence of the amino group's position on the pyridine ring, which directly dictates the resulting polymer's dimensionality and topology.

Coordination Polymers Crystal Engineering Supramolecular Chemistry

Influence of 4-Aminopyridine on Isomeric Dicarboxylate Coordination Polymers

The study reports a series of Co(II), Ni(II) and Cu(II) coordination polymers and dinuclear metallocycles containing 4-aminopyridine (the target compound) and benzenedicarboxylate ligands [1]. The research demonstrates how the combination of 4-aminopyridine with different isomeric benzenedicarboxylates (1,2-, 1,3-, and 1,4-BDC) leads to diverse structural topologies, including 1D zigzag chains, helical chains, and dinuclear metallocycles.

Coordination Polymers Crystal Engineering Isomerization

4-Aminopyridine-2,6-dicarboxylic Acid: Validated Application Scenarios for Research and Development


As a Multifunctional Ligand in Coordination Polymer and MOF Design

The compound's 4-amino-2,6-dicarboxylate motif is a privileged scaffold for constructing metal-organic frameworks (MOFs) and coordination polymers. The quantitative structural data confirm that the 4-amino group actively participates in hydrogen bonding networks and influences the final topology of the material [1]. This makes it a valuable building block for researchers developing porous materials for gas storage, separation, or heterogeneous catalysis, where the amino group can serve as a post-synthetic modification site [2].

As a Synthetic Intermediate for Functional Pyridine Derivatives

The orthogonal reactivity of the 4-amino group allows for selective derivatization without affecting the 2,6-dicarboxylic acid moieties. This enables the synthesis of asymmetric ligands or functional dyes. Its defined purity and chemical stability, as verified by HPLC and NMR , make it a reliable starting material for multi-step synthetic routes in medicinal chemistry and agrochemical research, where batch-to-batch reproducibility is essential.

As a Component in Antimicrobial Biomaterials

The demonstrated ability of 4-aminopyridine-based metal complexes to confer antimicrobial activity when embedded in hydrogels [3] supports the procurement of this compound for bioinorganic and biomaterials research. Its use in synthesizing bioactive coordination complexes can lead to the development of novel antimicrobial coatings, wound dressings, or drug-eluting devices.

As a Model Compound in Supramolecular Chemistry

The potentiometrically-defined stability constants of its adducts with alkaline earth metals [4] provide a quantitative foundation for using this compound in fundamental studies of molecular recognition and self-assembly. Researchers investigating ion transport, selective extraction, or the design of supramolecular sensors can rely on these established parameters for the rational design of new systems.

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